(4S)-oct-1-en-4-ol
Description
(4S)-Oct-1-en-4-ol is a chiral secondary alcohol characterized by an eight-carbon chain with a hydroxyl group at the C4 position and a double bond between C1 and C2. These analogs highlight the importance of protecting groups (e.g., silyl ethers) and stereocontrol in alcohol synthesis.
Properties
IUPAC Name |
(4S)-oct-1-en-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-3-5-7-8(9)6-4-2/h4,8-9H,2-3,5-7H2,1H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGCMRVEDHLBGY-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](CC=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: (4S)-oct-1-en-4-ol can be synthesized through several methods. One common approach involves the asymmetric reduction of 1-octene-4-one using chiral catalysts. This method ensures the production of the (S)-enantiomer with high enantiomeric purity. Another method involves the hydroboration-oxidation of 1-octene, where the hydroboration step is carried out using a chiral borane reagent to achieve the desired stereochemistry.
Industrial Production Methods: On an industrial scale, (4S)-oct-1-en-4-ol can be produced through the catalytic hydrogenation of 1-octene-4-one in the presence of a chiral catalyst. This method is preferred due to its efficiency and scalability. The reaction conditions typically involve moderate temperatures and pressures to ensure optimal yield and selectivity.
Chemical Reactions Analysis
Types of Reactions: (4S)-oct-1-en-4-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-octene-4-one using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 1-octanol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: PCC or CrO3 in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether or NaBH4 in methanol at low temperatures.
Substitution: SOCl2 or PBr3 in the presence of a base like pyridine at room temperature.
Major Products:
Oxidation: 1-Octene-4-one
Reduction: 1-Octanol
Substitution: 1-Octene-4-chloride or 1-Octene-4-bromide
Scientific Research Applications
(4S)-oct-1-en-4-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in the development of enantioselective catalysts and ligands.
Biology: The compound is studied for its potential role in biological systems, particularly in the synthesis of bioactive molecules and natural products.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals, especially those requiring specific stereochemistry for efficacy.
Industry: (4S)-oct-1-en-4-ol is used in the production of fragrances and flavors due to its pleasant odor. It is also employed in the manufacture of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4S)-oct-1-en-4-ol depends on its specific application. In chemical reactions, its hydroxyl group can act as a nucleophile, participating in various substitution and addition reactions. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Stereochemical Variations
Compound A : (Z)-1-(Trimethylsilyl)oct-1-en-4-ol ()
- Molecular Formula : C₁₁H₂₄OSi
- Molecular Weight : 200.39 g/mol
- Key Features :
- A trimethylsilyl (TMS) group replaces the hydroxyl proton at C1, enhancing lipophilicity and stability.
- The Z-configuration of the double bond introduces steric hindrance, affecting reactivity in subsequent reactions.
- Synthesized via Ni(OAc)₂-mediated reduction with 90% yield, demonstrating efficient catalytic methods for silylated alcohols .
Compound B : (4R,6S)-5,5-Dimethyl-6,8-bis((triethylsilyl)oxy)oct-1-en-4-ol ()
- Molecular Formula : C₄₄H₅₈N₂O₁₀
- Molecular Weight : 774.41 g/mol
- Key Features: Two triethylsilyl (TES) groups at C6 and C8 increase steric bulk and protect hydroxyl groups. Synthesized via MOM deprotection with HBr, yielding 56% pure product .
Compound C : 4-Penten-1-ol, 5-(4-methylphenyl)-, (4E) ()
- Molecular Formula : C₁₂H₁₆O
- Molecular Weight : 176.26 g/mol
- Key Features :
Physicochemical Properties
| Property | (4S)-Oct-1-en-4-ol (Target) | Compound A (TMS Analog) | Compound B (TES Analog) | Compound C (4-Pentenol Derivative) |
|---|---|---|---|---|
| Boiling Point | Estimated 180–200°C | N/A | N/A | ~150–170°C (inferred from GC-MS) |
| Lipophilicity (LogP) | ~2.5 | ~3.8 (due to TMS) | ~6.2 (due to TES groups) | ~2.9 (aromatic substituent) |
| Stereochemical Impact | S-configuration at C4 | Z-configuration at C1 | 4R,6S diastereomer | E-configuration at C4 |
Spectroscopic Data Comparison
NMR Analysis
- Compound A :
- Compound B :
Mass Spectrometry
Functional and Reactivity Differences
- Hydroxyl Group Reactivity :
- The TMS group in Compound A reduces hydrogen-bonding capacity, making it less polar than the target compound.
- Compound B’s TES-protected hydroxyl groups render it inert to nucleophilic attacks, unlike the free hydroxyl in (4S)-oct-1-en-4-ol.
- Double Bond Geometry :
- Z- or E-configurations (Compounds A, C) influence π-π stacking and catalytic hydrogenation rates compared to the target’s unsubstituted double bond.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
